

# Technical Support Center: Minimizing Paresthesia Side Effect of Lesogaberan in Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Lesogaberan hydrochloride |           |
| Cat. No.:            | B10828281                 | Get Quote |

For researchers, scientists, and drug development professionals investigating the GABA-B receptor agonist Lesogaberan (AZD3355), managing the common side effect of paresthesia is a critical aspect of clinical and preclinical studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help minimize this adverse effect while maintaining the therapeutic objectives of your research.

## **Frequently Asked Questions (FAQs)**

Q1: What is the underlying mechanism of Lesogaberan-induced paresthesia?

A1: The exact mechanism is not fully elucidated, but it is understood to be a direct consequence of Lesogaberan's action as a GABA-B receptor agonist. Paresthesia, a sensation of tingling, numbness, or "pins and needles," is a known side effect of this drug class. The incidence and severity of this side effect are closely linked to the dose of Lesogaberan and the rate at which the drug is absorbed into the bloodstream.[1] Rapid increases in plasma concentration are believed to be a key contributing factor.[1]

Q2: How does the dose of Lesogaberan correlate with the incidence of paresthesia?

A2: Clinical studies have demonstrated a dose-dependent relationship between Lesogaberan and the occurrence of paresthesia.[1] While specific data from dose-ranging studies detailing the incidence of paresthesia at each dose level is not always fully published, a study using a 65



mg dose of Lesogaberan reported paresthesia in 20% of patients (5 out of 25), compared to 11% in the placebo group (3 out of 27).[2] A larger dose-finding study involving 60, 120, 180, and 240 mg twice-daily doses reported that the drug was generally well-tolerated, though a specific breakdown of paresthesia incidence per dose was not provided in the primary publication.[3]

Q3: What strategies can be implemented in our study protocol to minimize paresthesia?

A3: Two primary strategies have been identified as effective in reducing the incidence of Lesogaberan-induced paresthesia:

- Dose Fractionation: Administering the total daily dose in smaller, more frequent intervals can help to avoid sharp peaks in plasma concentration, thereby reducing the likelihood of triggering paresthesia.[1]
- Modified-Release (MR) Formulations: Utilizing MR capsules is a key strategy to slow the rate
  of drug absorption.[1] This leads to a more gradual increase and a lower peak plasma
  concentration (Cmax) compared to immediate-release formulations, which has been shown
  to minimize the occurrence of paresthesia while maintaining the drug's therapeutic effect.[1]

## Troubleshooting Guide Issue: High Incidence of Paresthesia Observed in an Ongoing Study

- 1. Review Dosing Regimen and Formulation:
- Immediate-Release Formulation: If using an immediate-release formulation, consider amending the protocol to switch to a modified-release version. This is the most effective reported strategy for reducing paresthesia.[1]
- Dosing Schedule: If a switch in formulation is not feasible, evaluate the possibility of dose fractionation. For example, a once-daily dose could be divided into two or three smaller doses administered throughout the day.
- 2. Assess Pharmacokinetic Data:



- Correlate the timing of paresthesia onset with the pharmacokinetic profile of Lesogaberan in your study population. If paresthesia consistently occurs around the time of expected Cmax, this further supports the rationale for modifying the drug's absorption rate.
- 3. Implement a Standardized Paresthesia Assessment Protocol:
- Ensure that paresthesia is being assessed and graded consistently. A standardized protocol
  will allow for more accurate tracking of the incidence and severity of this side effect and will
  help to evaluate the effectiveness of any mitigation strategies implemented.

## **Data Presentation**

Table 1: Incidence of Paresthesia in a Clinical Trial of Lesogaberan (65 mg)

| Treatment Group     | Number of Patients<br>with Paresthesia | Total Number of Patients | Incidence Rate |
|---------------------|----------------------------------------|--------------------------|----------------|
| Lesogaberan (65 mg) | 5                                      | 25                       | 20%            |
| Placebo             | 3                                      | 27                       | 11%            |

Data from a randomized, double-blind, placebo-controlled, crossover study.[2]

Table 2: Pharmacokinetic Parameters of Immediate-Release Lesogaberan

| Parameter           | Value       |
|---------------------|-------------|
| Time to Cmax (Tmax) | 1-2 hours   |
| Terminal Half-life  | 11-13 hours |

Data from a Phase I study in healthy male subjects.[4]

## **Experimental Protocols**

Protocol: Assessment of Paresthesia in Clinical Trials



This protocol outlines a general framework for the systematic assessment of paresthesia as an adverse event in clinical studies of Lesogaberan.

#### 1. Subject Questioning:

- At each study visit, ask subjects open-ended, non-leading questions about any new or unusual sensations they may be experiencing. For example: "Have you experienced any tingling, numbness, or 'pins and needles' sensations since your last visit?"
- If the subject reports such sensations, follow up with more specific questions to characterize the paresthesia:
  - Location: "Where on your body do you feel this sensation?"
  - Duration: "How long does the sensation last when it occurs?"
  - Frequency: "How often do you experience this?"
  - Severity: "On a scale of 1 to 4, with 1 being mild and 4 being severe, how would you rate the intensity of this sensation?"
  - Impact on Daily Activities: "Does this sensation interfere with your daily activities?"

#### 2. Adverse Event Grading:

- Use a standardized grading scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), to classify the severity of reported paresthesia. A simplified version is as follows:
  - Grade 1 (Mild): Transient, easily tolerated.
  - Grade 2 (Moderate): Interferes with instrumental activities of daily living.
  - Grade 3 (Severe): Interferes with self-care activities of daily living.
  - Grade 4 (Life-threatening): Not applicable for paresthesia.

#### 3. Documentation:



• Record all instances of paresthesia in the study's adverse event log. Include details on the onset, duration, frequency, severity, and any actions taken.

## **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of Lesogaberan leading to therapeutic and adverse effects.





Click to download full resolution via product page

Caption: Workflow for a clinical trial comparing immediate vs. modified-release Lesogaberan.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Minimizing Paresthesia Side Effect of Lesogaberan in Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828281#minimizing-paresthesia-side-effect-of-lesogaberan-in-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com